molecular formula C11H14O5 B1355400 Methyl 2,3,4-trimethoxybenzoate CAS No. 6395-18-2

Methyl 2,3,4-trimethoxybenzoate

Cat. No.: B1355400
CAS No.: 6395-18-2
M. Wt: 226.23 g/mol
InChI Key: WYUKTYILRUMKBX-UHFFFAOYSA-N
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Description

Methyl 2,3,4-trimethoxybenzoate is an organic compound with the molecular formula C11H14O5. It is a derivative of benzoic acid, where three methoxy groups are attached to the benzene ring at the 2, 3, and 4 positions, and a methyl ester group is attached to the carboxyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

Methyl 2,3,4-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

While the specific mechanism of action for Methyl 2,3,4-trimethoxybenzoate is not well-documented, related compounds such as Methyl 3,4,5-trimethoxybenzoate are known for their antioxidant and free radical scavenging properties . They are used to protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .

Safety and Hazards

Methyl 2,3,4-trimethoxybenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Methyl 2,3,4-trimethoxybenzoate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production. This inhibition is significant in the context of skin pigmentation and the development of hypopigmenting agents . Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting biomolecules such as DNA, lipids, and proteins from oxidative damage .

Cellular Effects

This compound affects various types of cells and cellular processes. In melanoma cells, it has been observed to decrease melanin production by inhibiting tyrosinase activity. This effect is particularly relevant in the study of skin pigmentation disorders . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its anti-inflammatory and antioxidant effects. It modulates the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosinase, inhibiting its enzymatic activity and reducing melanin synthesis . Additionally, its antioxidant properties are attributed to its ability to donate electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components . This compound also modulates the activity of transcription factors involved in the regulation of genes associated with inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard storage conditions, maintaining its biochemical properties for extended periods . Its stability can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound continues to exhibit antioxidant and anti-inflammatory effects over time, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation . At higher doses, potential toxic effects may be observed, including adverse impacts on liver and kidney function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The metabolites of this compound are further processed and excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the body . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various cellular components . The compound’s activity and function can be influenced by its localization within specific subcellular compartments. For instance, its antioxidant properties may be more pronounced in regions with high oxidative stress . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,4-trimethoxybenzoate can be synthesized through the esterification of 2,3,4-trimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of gallic acid as a starting material, which undergoes methylation to form the desired product. This process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-trimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

IUPAC Name

methyl 2,3,4-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-13-8-6-5-7(11(12)16-4)9(14-2)10(8)15-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUKTYILRUMKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552949
Record name Methyl 2,3,4-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6395-18-2
Record name Methyl 2,3,4-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3,4-Trimethoxybenzoic acid (Aldrich) (20 g, 94 mmol) was dissolved in dry DMF (250 mL). K2CO3 (13 g, 94 mmol) and MeI (6.5 mL, 103.4 mmol) were added and the reaction mixture was heated to 50° C. for 5 h. The reaction mixture was cooled to it and water (250 mL) was added. EtOAc (1 L) was added and the organic phase was washed with water (3×500 mL) and finally with NaCl (sat.). The organic phase washed dried over MgSO4, filtered and concentrated in vacuo. Redissolved in toluene and evaporated. Methyl 2,3,4-trimethoxybenzoate was obtained as a slightly yellow oil. 1H NMR (CDCl3) δ=7.60 (1H, d), 6.70 (1H, d), 3.99 (3H, s), 3.91 (3H, s), 3.89 (3H, s), 3.88 (3H, s). Yield 21 g (99%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,3,4-trimethoxybenzoic acid (7.3 g) was dissolved in methanol (73 ml), mixed with sulfuric acid (15 ml), and stirred for 3 hours while heating at 80° C. The resultant was allowed to stand for cooling, evaporated under reduced pressure for removing the solvent, and the residue was added to cold water, followed by extraction with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate water and then with a saturated aqueous sodium chloride solution, dried over sodium sulfate anhydride, and evaporated under reduced pressure for removing the solvent to give Compound IIbt-a (6.8 g, 87%) as a colorless oily substance.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2,3,4-trimethoxybenzoic acid (25 g) in dry methanol (250 ml), concentrated sulfuric acid (2.4 ml) was added. The reaction solution was refluxed for 20 hr, concentrated to half its volume by evaporation, and poured into a mixture of ice and water. The solution was extracted with methylene chloride and the organic extract was washed with cold aqueous sodium carbonate solution and water, dried over sodium sulfate and evaporated to give 25.4 g of 2,3,4-trimethoxybenzoic acid, methyl ester: ir (CHCl3) 1720 cm-1 ; and nmr (CDCl3) δ 3.85 (s, 3H), 3.87 (s, 3H), 3.92 (s, 6H), 6.65 (d, 1H) and 7.55 (d, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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